molecular formula C21H23N3O2 B7067911 N-[(3-acetamidophenyl)methyl]-3-(7-methyl-1H-indol-3-yl)propanamide

N-[(3-acetamidophenyl)methyl]-3-(7-methyl-1H-indol-3-yl)propanamide

Cat. No.: B7067911
M. Wt: 349.4 g/mol
InChI Key: GBWCVAUBOWPDIX-UHFFFAOYSA-N
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Description

N-[(3-acetamidophenyl)methyl]-3-(7-methyl-1H-indol-3-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines an indole moiety with an acetamidophenyl group, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-[(3-acetamidophenyl)methyl]-3-(7-methyl-1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-5-3-8-19-17(13-23-21(14)19)9-10-20(26)22-12-16-6-4-7-18(11-16)24-15(2)25/h3-8,11,13,23H,9-10,12H2,1-2H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWCVAUBOWPDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCC(=O)NCC3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3-acetamidophenyl)methyl]-3-(7-methyl-1H-indol-3-yl)propanamide typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthetic route may include the following steps:

    Preparation of the indole core: The indole core can be synthesized using the Fischer indole synthesis method.

    Introduction of the acetamidophenyl group: This step involves the acylation of the indole core with an acetamidophenyl group.

    Formation of the final product: The final step involves the coupling of the acetamidophenyl group with the indole core to form this compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

N-[(3-acetamidophenyl)methyl]-3-(7-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the presence of electron-donating groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(3-acetamidophenyl)methyl]-3-(7-methyl-1H-indol-3-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-acetamidophenyl)methyl]-3-(7-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[(3-acetamidophenyl)methyl]-3-(7-methyl-1H-indol-3-yl)propanamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific structure, which combines an indole moiety with an acetamidophenyl group, potentially leading to unique biological activities and applications .

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